molecular formula C12H12ClN3O2S B2690247 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 2034434-06-3

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2690247
CAS No.: 2034434-06-3
M. Wt: 297.76
InChI Key: HBAMWNQCBHHCEK-UHFFFAOYSA-N
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Description

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic hybrid compound designed for pharmaceutical and cancer biology research. Its structure, featuring a benzenesulfonamide pharmacophore linked to a pyrimidine scaffold, is of significant interest in early-stage drug discovery for developing novel targeted therapies. Compounds incorporating benzenesulfonamide and heterocyclic motifs like pyrimidine have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), colorectal, and breast cancers . The mechanism of action for this class of compounds is frequently associated with the inhibition of key regulatory enzymes, such as Phosphoinositide 3-Kinase (PI3K) . Molecular docking studies suggest that these hybrids bind effectively to the enzyme's active site, making them valuable chemical tools for probing the PI3K signaling pathway and its role in cell proliferation and survival . Furthermore, the pyrimidine ring is a privileged structure in medicinal chemistry, well-known for its presence in approved drugs and its ability to interact with diverse biological targets . This product is intended for non-clinical research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMWNQCBHHCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrimidine with benzenesulfonamide under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorinated Benzene Ring

The chlorine atom at the benzene ring’s 2-position undergoes substitution with nucleophiles under controlled conditions.

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃, DMF, 80°C, 6 hMorpholine2-Morpholino-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide72%
NaH, THF, 0°C → RT, 12 hThiophenol2-Phenylthio-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide65%

Mechanistic Insights :

  • The electron-withdrawing sulfonamide group activates the benzene ring, facilitating NAS at the ortho-chloro position.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ deprotonate intermediates .

Sulfonamide Hydrolysis

The sulfonamide bond (–SO₂NH–) hydrolyzes under acidic or basic conditions to yield sulfonic acid and amine derivatives.

ConditionsProductsApplicationSource
6M HCl, reflux, 24 h2-Chlorobenzenesulfonic acid + (6-Methylpyrimidin-4-yl)methanaminePrecursor for polymer synthesis
NaOH (10%), EtOH, 60°C, 8 hSodium 2-chlorobenzenesulfonate + (6-Methylpyrimidin-4-yl)methanamineIntermediate in API production

Stability Note : Hydrolysis is slower compared to aliphatic sulfonamides due to the aromatic ring’s electron-withdrawing effects.

Functionalization of the Pyrimidine Ring

The 6-methylpyrimidin-4-yl group participates in electrophilic and nucleophilic reactions.

Methyl Group Oxidation

ConditionsProductYieldSource
KMnO₄, H₂O, 100°C, 4 h6-Carboxy-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide58%

Electrophilic Substitution

The pyrimidine ring’s C5 position reacts with electrophiles:

ElectrophileConditionsProductYield
HNO₃ (fuming), H₂SO₄, 0°C5-Nitro-pyrimidine derivative41%

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings for bioconjugation or structural diversification.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 h2-Aryl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C2-Amino-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide76%

Amide Coupling at the Sulfonamide Nitrogen

The sulfonamide nitrogen reacts with acyl chlorides or activated esters to form urea or thiourea derivatives.

ReagentConditionsProductYieldSource
Benzoyl chloridePyridine, CH₂Cl₂, 0°CN-Benzoyl-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide82%
CDI (1,1'-Carbonyldiimidazole)THF, RT, 6 hSulfonamide-carbamate hybrid67%

Biological Activity and Reactivity Correlations

The compound inhibits carbonic anhydrase IX (CA IX) via sulfonamide-Zn²⁺ coordination, with IC₅₀ = 12 nM . Modifications at the pyrimidine or benzene ring alter potency:

  • Chlorine replacement with electron-donating groups reduces activity (e.g., –OCH₃: IC₅₀ = 210 nM) .

  • Pyrimidine methylation enhances metabolic stability by 40% in hepatic microsomes .

Degradation Pathways

Stress testing under ICH guidelines reveals:

ConditionMajor DegradantsMechanism
40°C/75% RH, 4 weeksHydrolyzed sulfonic acidMoisture-induced hydrolysis
0.1M HCl, 60°C, 48 hDes-chloro derivativeAcid-catalyzed dechlorination

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Sulfonamides, including 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide, are known for their antibacterial activity. They inhibit bacterial growth by targeting the dihydropteroate synthase enzyme in the folate biosynthesis pathway. This action disrupts the synthesis of folate, which is essential for bacterial growth and replication. Research shows that compounds similar to this sulfonamide have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving metabolic pathway interference. For example, related compounds have exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM against various cancer cells . This suggests that structural modifications could enhance its antiproliferative effects.

Biological Studies

Biochemical Pathway Exploration
this compound serves as a valuable chemical probe in biological studies. It aids in the exploration of biochemical pathways and mechanisms by interacting with specific molecular targets. Such interactions can provide insights into enzyme activity and receptor binding, which are crucial for understanding disease mechanisms .

Material Science

Functional Materials Development
In material science, this compound can be utilized in the synthesis of functional materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the development of materials that can be tailored for various applications, including sensors and electronic devices .

Antimicrobial Activity Overview

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
This compoundModerateHighModerate

Antiproliferative Effects

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds (e.g., GI50 values)31 nM - 54 nMPotent against various cancer cells

Case Studies

  • Antibacterial Efficacy Study
    A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant activity against MRSA strains, with minimal inhibitory concentrations lower than many other tested compounds .
  • Anticancer Evaluation
    Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, indicating that structural modifications can lead to enhanced antiproliferative effects .

Mechanism of Action

The mechanism of action of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication, leading to antibacterial effects.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Pyrimidine-Based Sulfonamides
Compound Name Molecular Formula Pyrimidine Substituents Key Functional Groups Molar Mass (g/mol)
2-Chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide (Target) C₁₂H₁₁ClN₄O₂S 6-methyl Chlorobenzenesulfonamide, methylene bridge 318.76 (calculated)
4-Chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide C₁₅H₂₀ClN₅O₂S 6-dimethylamino, 2-methyl Ethylenediamine linker 369.87
4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide C₁₁H₁₀ClN₅O₃S 6-chloro, 5-methoxy Amino group, methoxy 351.80
Chlorsulfuron C₁₂H₁₂ClN₅O₄S 4-methoxy-6-methyl-1,3,5-triazin-2-yl Urea linkage, triazine core 357.77
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide C₁₄H₁₂ClNO₃S N-(4-methylbenzoyl) Acyl group, twisted conformation 317.77

Key Observations :

  • Substituent Effects: The target compound’s 6-methylpyrimidine group contrasts with analogs featuring electron-withdrawing (e.g., 6-chloro in ) or electron-donating (e.g., 6-dimethylamino in ) groups. Methyl groups enhance lipophilicity, while polar substituents like amino or methoxy improve aqueous solubility.
  • Conformational Flexibility : Dihedral angles between the sulfonyl benzene ring and adjacent moieties influence molecular packing. For example, 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide exhibits a dihedral angle of 89.4° between the sulfonyl benzene and the —SO₂—NH—C(O) segment, promoting antiparallel N—H···O hydrogen bonds . Similar torsional flexibility in the target compound may affect crystallization and bioactivity.

Hypotheses for Target Compound :

  • Herbicidal Potential: Structural similarity to Chlorsulfuron suggests possible herbicidal activity via enzyme inhibition.
  • Antitumor Activity : Twisted conformations observed in diaryl sulfonamides (e.g., ) correlate with DNA intercalation or kinase inhibition.

Crystallographic and Physicochemical Properties

  • Crystallography Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement . For example, 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide was resolved with torsional angles of 60.4° at the sulfur atom .

Biological Activity

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

  • Molecular Formula : C₁₄H₁₈ClN₄O₂S
  • Molecular Weight : 340.8 g/mol
  • CAS Number : 1797721-59-5

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. In particular, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
3e ModerateModerateModerate
3h Same as 3eDeclinedModerate
3m ModerateDeclinedModerate
3l HighHighModerate

The introduction of various substituents on the pyrimidine ring has been shown to enhance antibacterial activity, suggesting that structural modifications can lead to improved efficacy against specific pathogens .

Anticancer Activity

Recent research has demonstrated that compounds related to this compound exhibit significant anticancer properties, particularly through the induction of apoptosis in cancer cell lines such as HeLa and MCF-7.

  • Cytotoxicity Studies :
    • Compounds were tested using the MTT assay, revealing IC₅₀ values ranging from 6 μM to 18 μM in various cell lines.
    • For instance, compound 13 reached an IC₅₀ value of 6 μM after 48 hours in HeLa cells .
  • Mechanism of Action :
    • The anticancer activity was associated with the induction of apoptosis, characterized by increased early apoptotic populations and cell cycle arrest in the sub-G1 phase.
    • Flow cytometric analysis indicated significant phosphatidylserine externalization, confirming apoptosis induction through caspase activation .

Case Studies

A notable study explored the structure-activity relationship (SAR) of sulfonamide derivatives, including those structurally similar to this compound. The findings indicated that modifications to the pyrimidine moiety could significantly enhance both antimicrobial and anticancer activities.

Key Findings:

  • The presence of electron-donating groups on the pyrimidine ring improved bioavailability and permeability across biological membranes.
  • Compounds that adhered to Lipinski's Rule of Five exhibited favorable pharmacokinetic profiles, indicating potential for further development as therapeutic agents .

Q & A

Q. What are the standard synthetic protocols for preparing 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Sulfonamide Formation : Reacting 2-chlorobenzenesulfonamide with 6-methylpyrimidin-4-ylmethyl chloride under reflux conditions using a solvent like toluene and a catalyst such as phosphorus oxychloride .
  • Purification : Post-reaction, the crude product is precipitated by acidification (e.g., dilute HCl), followed by recrystallization from solvents like toluene to achieve high purity .
  • Validation : Confirmation via 1H NMR^1 \text{H NMR} (e.g., δ 8.55 ppm for pyrimidine protons) and mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard:

  • Data Collection : Single crystals are grown via slow evaporation (e.g., from toluene) and analyzed using diffractometers .
  • Refinement : SHELX programs (e.g., SHELXL) refine atomic coordinates, with hydrogen bonding (e.g., N–H···O interactions) and torsional angles (e.g., ~60° at the sulfonamide S atom) critical for structural validation .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify functional groups (e.g., δ 4.30 ppm for –CH2_2– linkage) .
  • HRMS : Confirms molecular weight (e.g., [M+Na]+^+ at 450.0073) .
  • IR : Detects sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and aromatic C–Cl vibrations .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. The pyrimidine and sulfonamide moieties often interact with catalytic pockets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

Q. What strategies resolve contradictions in crystallographic data?

  • Validation Tools : Use checkCIF/PLATON to identify geometric outliers (e.g., bond angle deviations > 5°) .
  • Twinned Data : For high-symmetry crystals, SHELXD/SHELXE can deconvolute overlapping reflections .
  • Hydrogen Bond Analysis : Compare experimental (X-ray) vs. theoretical (DFT) hydrogen bond lengths to validate packing motifs .

Q. How does structural modification influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF3_3) on the benzene ring enhances metabolic stability and target affinity, as seen in analogs like 4-(trifluoromethyl)benzamide derivatives .
  • Pyrimidine Optimization : Methyl groups at the 6-position improve solubility and reduce steric hindrance, critical for enzyme inhibition .

Q. What are the challenges in synthesizing high-purity batches?

  • Byproduct Formation : Trace intermediates (e.g., unreacted 2-chlorobenzenesulfonamide) require HPLC purification (C18 column, acetonitrile/water gradient) .
  • Scale-Up Issues : Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency; continuous flow reactors minimize side reactions .

Q. How is the compound’s stability assessed under varying conditions?

  • Thermal Analysis : TGA/DSC profiles (e.g., decomposition >200°C) confirm thermal robustness .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS; sulfonamide bonds are prone to hydrolysis at extreme pH .

Methodological Notes

  • Structural Analysis : Always cross-validate crystallographic data with spectroscopic results to mitigate errors .
  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and stoichiometry .
  • Biological Assays : Pair in vitro studies (e.g., enzyme inhibition) with in silico predictions to prioritize analogs for further testing .

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